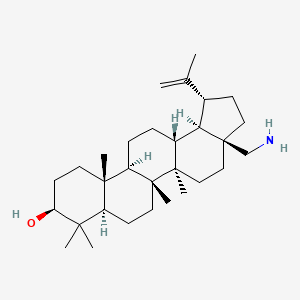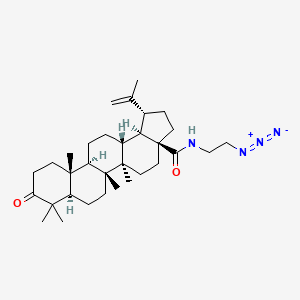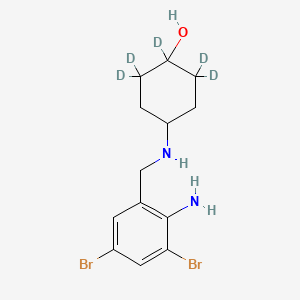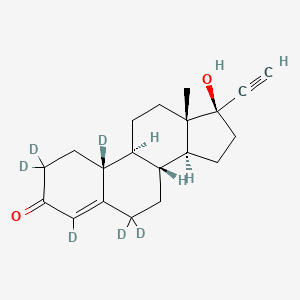![molecular formula C15H17NO2 B3025813 2-[(3-Methylbutyl)amino]-1,4-naphthalenedione CAS No. 1607447-79-9](/img/structure/B3025813.png)
2-[(3-Methylbutyl)amino]-1,4-naphthalenedione
Overview
Description
2-[(3-Methylbutyl)amino]-1,4-naphthalenedione, also known as 2-MNA, is a heterocyclic compound with a broad range of applications in the synthesis of pharmaceuticals and other organic compounds. It is a member of the naphthalenedione family and is a versatile building block for the synthesis of a variety of compounds. It has been studied extensively for its potential use in the development of new drugs and has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Synthesis Techniques
The compound 2-[(3-Methylbutyl)amino]-1,4-naphthalenedione can be synthesized using gold(III)-catalyzed 1,4-nucleophilic addition. This process allows the preparation of various 2-amino-1,4-naphthalenedione derivatives, demonstrating the versatility of the compound in chemical synthesis (Jiang & Wang, 2009).
Antimicrobial Properties
Research has shown that certain derivatives of 2-amino-1,4-naphthalenedione exhibit notable antibacterial and modulatory activity against bacterial strains. This suggests potential applications in addressing bacterial resistance and reducing side effects in therapeutic contexts (Figueredo et al., 2020).
Structural and Reactivity Analysis
An integrated study of the electronic and structural aspects of 2-benzylamino-1,4-naphthalenedione, a 2-amino-napfthoquinone derivative, indicates its potential in understanding molecular interactions and reactions. This can be valuable in material science and molecular engineering (Cunha et al., 2010).
Enamine Derivatives and Biological Activity
The synthesis of new enamine derivatives of 2-amino-1,4-naphthalenedione from natural sources and their biological activities have been explored. This includes potential applications in biological assays against various organisms (Oliveira et al., 2002).
Charge Resonance Excitations
Research on 1,3-bis[di(4-methoxyphenyl)amino]azulene and its derivatives, related to the 2-amino-1,4-naphthalenedione structure, reveals important insights into electronic coupling and charge resonance, potentially relevant for the development of electronic and photonic materials (Nöll et al., 2007).
Conformational and Color Polymorphism
Studies on 2-methyl-3-arylthio-1,4-naphthalenediones, related to the compound of interest, have demonstrated conformational and color polymorphisms. This can have significant implications in material science, particularly in the design of color-changing materials (Kinuta et al., 2010).
Antimicrobial Activity
Several 2,3-disubstituted-1,4-naphthalenedione derivatives, similar to 2-[(3-Methylbutyl)amino]-1,4-naphthalenedione, have been synthesized and shown to have potent antifungal and antibacterial activities, indicating their potential in antimicrobial therapies (Ryu & Kim, 1993).
properties
IUPAC Name |
2-(3-methylbutylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10(2)7-8-16-13-9-14(17)11-5-3-4-6-12(11)15(13)18/h3-6,9-10,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOBMWCZCWALTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbutyl)amino]-1,4-naphthalenedione | |
CAS RN |
1607447-79-9 | |
| Record name | 2-((3-Methylbutyl)amino)-1,4-naphthalenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607447799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NT-102 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL92X4LP4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)

![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)


![(2Z,6R,7aS)-tetrahydro-6-hydroxy-2-[(2S,4R,12E,15R,19R)-1,15,19,26-tetrahydroxy-2,4-dimethyl-12-hexacosen-1-ylidene]-1H-pyrrolizine-1,3(2H)-dione](/img/structure/B3025742.png)
![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)




![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)